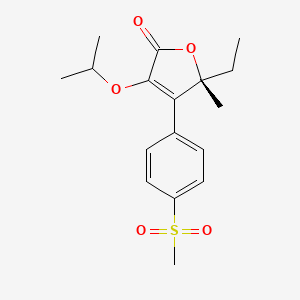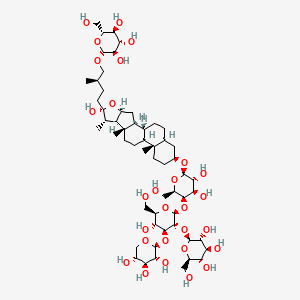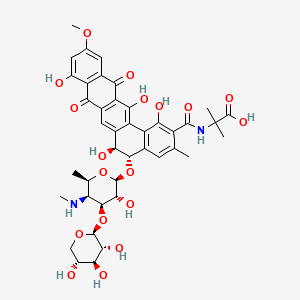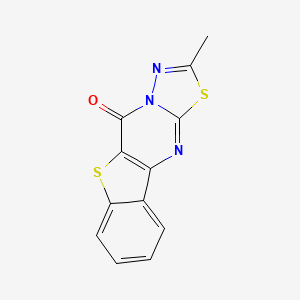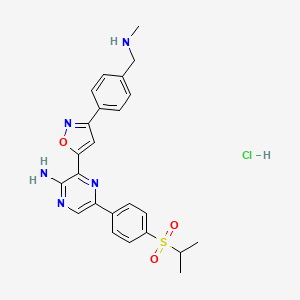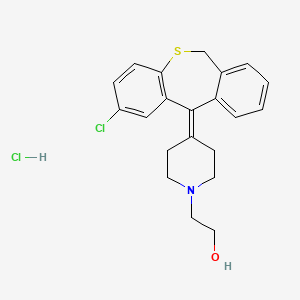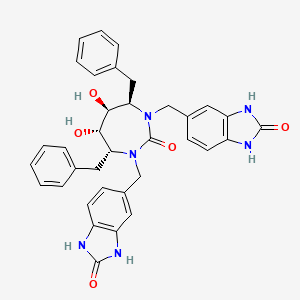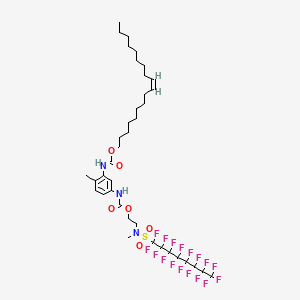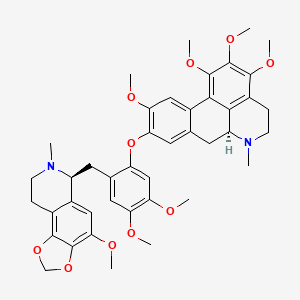
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(4-chlorophenylthio)-2-hydroxypropyl group. Common reagents used in these reactions include halogenated hydrocarbons, thiols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups in place of halogens.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Researchers could investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a candidate for drug development. Its unique structure might offer advantages in terms of efficacy, selectivity, or safety compared to existing drugs.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.
Mécanisme D'action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(4-chlorophenylthio)-2-hydroxypropyl group.
4-(3-(4-Chlorophenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.
1-(4-Phenylbutyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine: Lacks the fluorine atoms on the phenyl rings.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylthio)-2-hydroxypropyl)piperazine is unique due to the presence of both the 4,4-bis(4-fluorophenyl)butyl and 3-(4-chlorophenylthio)-2-hydroxypropyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143759-86-8 |
|---|---|
Formule moléculaire |
C29H33ClF2N2OS |
Poids moléculaire |
531.1 g/mol |
Nom IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C29H33ClF2N2OS/c30-24-7-13-28(14-8-24)36-21-27(35)20-34-18-16-33(17-19-34)15-1-2-29(22-3-9-25(31)10-4-22)23-5-11-26(32)12-6-23/h3-14,27,29,35H,1-2,15-21H2 |
Clé InChI |
ZENZSMIOBFJWKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



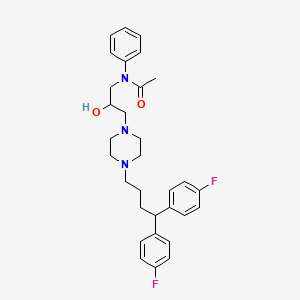
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
